L-701,252

Übersicht

Beschreibung

L-701,252 is a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. It has an inhibition concentration (IC50) of 420 nanomolar. This compound is known for its neuroprotective properties, particularly in the context of global cerebral ischemia .

Wissenschaftliche Forschungsanwendungen

L-701,252 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound for studying NMDA receptor antagonists.

Biology: Investigated for its neuroprotective effects in models of cerebral ischemia.

Medicine: Potential therapeutic applications in conditions like epilepsy and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals targeting the NMDA receptor.

Wirkmechanismus

Target of Action

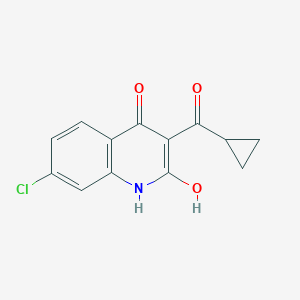

L-701,252, also known as 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one, is a potent antagonist of the glycine site NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound interacts with the glycine site of the NMDA receptor, acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the effects of agonists .

Biochemical Pathways

The NMDA receptor is involved in several biochemical pathways related to neuronal signaling. By acting as an antagonist at the glycine site of the NMDA receptor, this compound can affect these pathways and their downstream effects . .

Pharmacokinetics

It is soluble to 50 mm in dmso , which suggests it could be administered in a suitable solvent for research purposes .

Result of Action

This compound provides a small degree of neuroprotection in global cerebral ischemia . This suggests that it could potentially be used in the treatment of conditions related to cerebral ischemia .

Biochemische Analyse

Biochemical Properties

L-701,252 plays a crucial role in biochemical reactions by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is essential for modulating synaptic transmission and plasticity. The compound binds to the glycine site with high affinity, preventing glycine from activating the receptor. This inhibition can reduce excitotoxicity, a process that leads to neuronal damage and is implicated in various neurological disorders .

This compound interacts with several biomolecules, including the NMDA receptor subunits NR1 and NR2. The binding of this compound to these subunits inhibits the receptor’s function, thereby modulating the downstream signaling pathways involved in synaptic plasticity and neuroprotection .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neurons. By inhibiting the NMDA receptor, this compound can reduce calcium influx into the cell, which is crucial for preventing excitotoxicity. This reduction in calcium influx can protect neurons from damage and death, which is beneficial in conditions such as stroke and neurodegenerative diseases .

The compound also affects cell signaling pathways, including those involved in gene expression and cellular metabolism. By modulating NMDA receptor activity, this compound can influence the expression of genes related to synaptic plasticity and neuronal survival. Additionally, it can alter cellular metabolism by affecting the balance of excitatory and inhibitory neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glycine site of the NMDA receptor. This binding prevents glycine from activating the receptor, thereby inhibiting the receptor’s function. The inhibition of NMDA receptor activity reduces calcium influx into the cell, which is a critical step in preventing excitotoxicity .

This compound also modulates the activity of various signaling pathways downstream of the NMDA receptor. These pathways include those involved in synaptic plasticity, gene expression, and cellular metabolism. By inhibiting NMDA receptor activity, this compound can reduce the activation of these pathways, leading to neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the experimental conditions. Long-term exposure to this compound can lead to sustained inhibition of NMDA receptor activity, which can have lasting effects on neuronal function and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can provide neuroprotection without significant adverse effects. At higher doses, this compound can cause toxicity and adverse effects, including impaired motor function and behavioral changes .

In animal models of global cerebral ischemia, this compound has been shown to provide neuroprotection at doses of 50 mg/kg. The compound’s efficacy and safety profile need to be carefully evaluated to determine the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. These reactions can lead to the formation of metabolites that are excreted from the body .

The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. Once inside the brain, this compound can interact with the NMDA receptor and exert its effects .

The distribution of this compound within cells involves interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic regions of neurons, where it interacts with the NMDA receptor. The compound’s localization is influenced by various factors, including its binding affinity for the receptor and the presence of targeting signals that direct it to specific compartments .

This compound can also undergo post-translational modifications that affect its localization and function. These modifications can influence the compound’s activity and its ability to modulate NMDA receptor function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-701,252 involves the formation of a quinolinone structure. The key steps include:

Cyclization: Formation of the quinolinone core.

Substitution: Introduction of the chloro and cyclopropylcarbonyl groups.

Hydroxylation: Addition of the hydroxyl group at the appropriate position.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The compound can be reduced under specific conditions, affecting the quinolinone core.

Substitution: Various substitution reactions can occur, especially at the chloro and cyclopropylcarbonyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents and organometallic reagents are frequently employed.

Major Products:

Oxidation Products: Oxidized derivatives of the quinolinone core.

Reduction Products: Reduced forms of the quinolinone structure.

Substitution Products: Various substituted quinolinone derivatives.

Vergleich Mit ähnlichen Verbindungen

Gavestinel: Another NMDA receptor antagonist with neuroprotective properties.

Riluzole: A glutamate antagonist used in the treatment of amyotrophic lateral sclerosis.

Procyclidine hydrochloride: An anticholinergic agent with NMDA antagonist properties.

Uniqueness of L-701,252: this compound is unique due to its high potency and selectivity for the glycine site on the NMDA receptor. Its specific binding affinity and neuroprotective effects make it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

The compound 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one , also referred to as 7-CKA , is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

7-CKA has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.63 g/mol

- SMILES Notation : OC(=O)c1cnc2cc(Cl)ccc2c1O

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 229.63 g/mol |

| Melting Point | 250 °C (dec.) |

| Solubility | Soluble in DMSO |

7-CKA primarily interacts with the GluD2 receptor , a member of the ionotropic glutamate receptor family. Research indicates that it acts as a modulator of this receptor, influencing synaptic plasticity and neurotransmitter release. Specifically, it has been shown to induce conformational changes in the GluD2 ligand-binding domain, which can affect receptor activation and signaling pathways associated with learning and memory processes in the cerebellum .

Pharmacological Effects

Studies have demonstrated that 7-CKA exhibits several pharmacological effects:

- Neuroprotective Properties : It has been associated with neuroprotection in models of excitotoxicity, potentially reducing neuronal damage.

- Antidepressant-like Effects : Animal studies suggest that 7-CKA may have antidepressant-like effects, possibly linked to its modulation of glutamate signaling .

- Anti-inflammatory Activity : There is emerging evidence that compounds similar to 7-CKA possess anti-inflammatory properties, which could be beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal damage | |

| Antidepressant-like effects | Increased behavioral responses in models | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Study 1: Neuroprotective Effects

In a study by Kristensen et al., the neuroprotective effects of 7-CKA were evaluated using a mouse model of excitotoxicity induced by NMDA. The results indicated that treatment with 7-CKA significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analysis showed decreased activation of apoptotic pathways, suggesting a protective mechanism against excitotoxic damage .

Case Study 2: Behavioral Studies on Depression

Another study focused on the antidepressant-like effects of 7-CKA using forced swim tests and tail suspension tests in rodents. Results indicated that administration of 7-CKA led to a significant decrease in immobility time, suggesting an increase in antidepressant-like behavior. The study concluded that these effects may be mediated through modulation of glutamatergic transmission .

Eigenschaften

IUPAC Name |

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWCFPCLDOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715805 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-13-5 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?

A1: this compound acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, this compound reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.

Q2: How does the structure of this compound relate to its activity as a glycine site antagonist?

A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of this compound and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In this compound, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as this compound is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.

Q3: What in vivo data supports the anticonvulsant activity of this compound?

A3: The study investigated the anticonvulsant potential of this compound using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that this compound effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, this compound exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of this compound as a potential therapeutic for seizure disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.